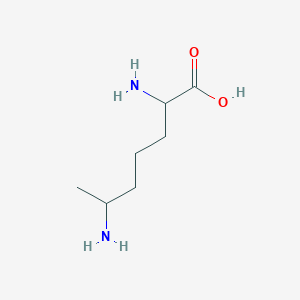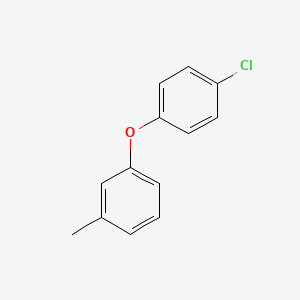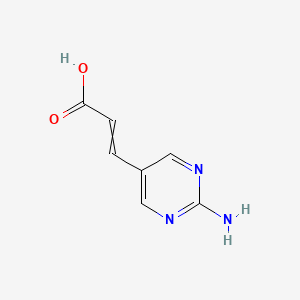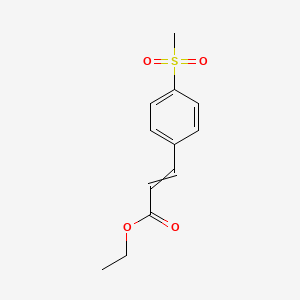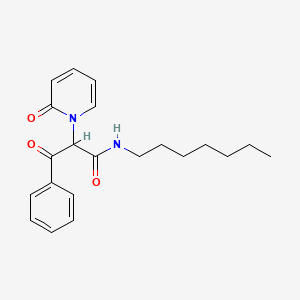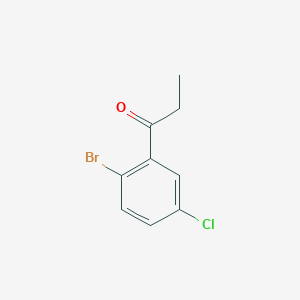
1-(2-Bromo-5-chlorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-chlorobenzaldehyde with propanone in the presence of a base. The reaction typically proceeds under reflux conditions, with the base facilitating the formation of the desired ketone product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of Grignard reagents. For example, the reaction of 2-bromo-5-chlorobenzyl chloride with magnesium in the presence of anhydrous ether can produce the corresponding Grignard reagent, which is then reacted with propanone to yield the target compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-5-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed:
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-chlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)propan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, affecting cellular pathways and functions .
Comparación Con Compuestos Similares
- 1-(2-Bromo-4-chlorophenyl)propan-1-one
- 1-(2-Bromo-3-chlorophenyl)propan-1-one
- 1-(2-Bromo-5-fluorophenyl)propan-1-one
Comparison: 1-(2-Bromo-5-chlorophenyl)propan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Propiedades
Número CAS |
1260851-70-4 |
|---|---|
Fórmula molecular |
C9H8BrClO |
Peso molecular |
247.51 g/mol |
Nombre IUPAC |
1-(2-bromo-5-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrClO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 |
Clave InChI |
VJGHCNIZXHSYNK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)

![2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B12450430.png)
![Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12450432.png)
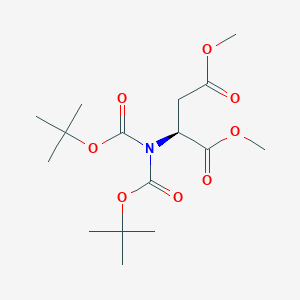
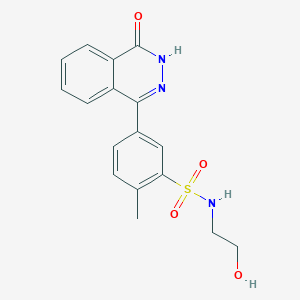
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
![1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate](/img/structure/B12450448.png)
